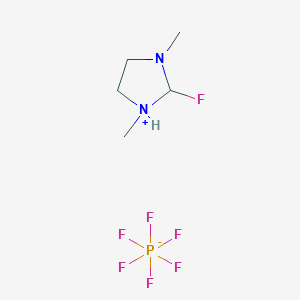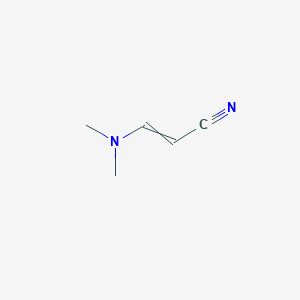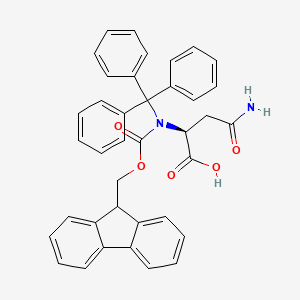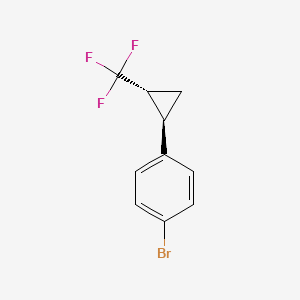
(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with a cyclopropyl group
Preparation Methods
The synthesis of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves the bromination of 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Scientific Research Applications
(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and chemical compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopropyl ring contribute to the compound’s ability to bind to these targets with high affinity. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
4-Bromo-α,α,α-trifluorotoluene: This compound has a similar trifluoromethyl group but differs in the position of the bromine atom and the absence of the cyclopropyl ring.
4-Bromobenzotrifluoride: This compound is structurally similar but lacks the cyclopropyl group, which may affect its chemical and biological properties.
The unique combination of the trifluoromethyl group, cyclopropyl ring, and bromine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTTXTPFMGWOCS-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
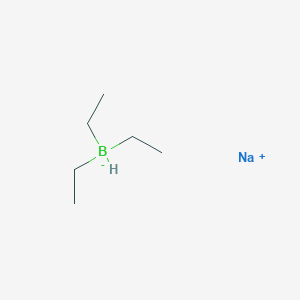
![1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7949732.png)
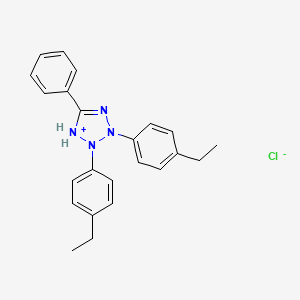
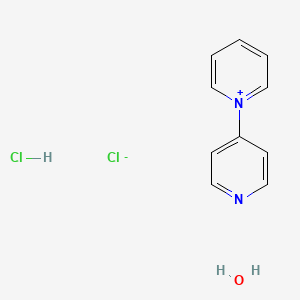
![2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)](/img/structure/B7949765.png)

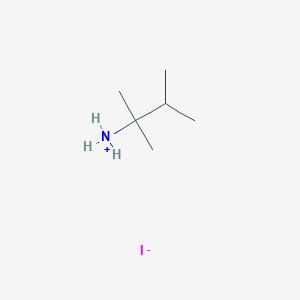
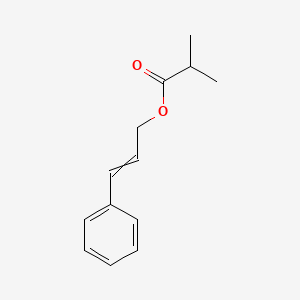
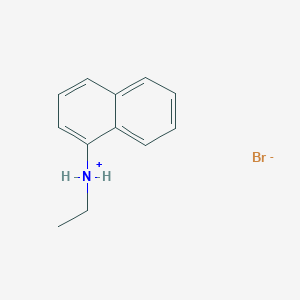

![2-methylsulfanyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7949791.png)
